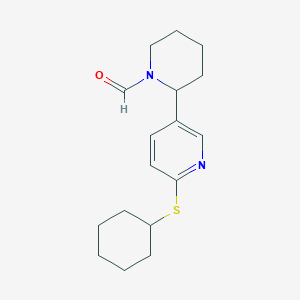
2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclohexylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and an appropriate leaving group on the pyridine ring.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and an aldehyde.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 2-amino-4-(1-piperidine)pyridine derivatives have similar structural features and may exhibit comparable biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carbaldehyde and its derivatives share the piperidine ring and may have similar chemical reactivity.
Uniqueness
2-(6-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of the cyclohexylthio group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, or interaction with specific molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C17H24N2OS |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-(6-cyclohexylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H24N2OS/c20-13-19-11-5-4-8-16(19)14-9-10-17(18-12-14)21-15-6-2-1-3-7-15/h9-10,12-13,15-16H,1-8,11H2 |
InChI Key |
ZOCNOFAYQSIJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















